![molecular formula C18H28Cl2O2 B14244691 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene CAS No. 188947-39-9](/img/structure/B14244691.png)
1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene is an organic compound with a complex structure It is characterized by the presence of two chloromethyl groups and two (2S)-2-methylbutoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene typically involves multiple steps. One common method starts with the chloromethylation of a benzene derivative. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The resulting intermediate is then reacted with (2S)-2-methylbutanol under basic conditions to introduce the (2S)-2-methylbutoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Products include derivatives with amine or thiol groups.
Oxidation: Products include benzene derivatives with carboxylic acid or aldehyde groups.
Reduction: Products include fully reduced benzene derivatives.
Applications De Recherche Scientifique
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The (2S)-2-methylbutoxy groups may influence the compound’s solubility and reactivity, making it suitable for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the (2S)-2-methylbutoxy groups, making it less complex.
1,2-Bis(chloromethyl)benzene: Has a different substitution pattern on the benzene ring.
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains methoxy groups instead of (2S)-2-methylbutoxy groups.
Uniqueness
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene is unique due to the presence of both chloromethyl and (2S)-2-methylbutoxy groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
188947-39-9 |
|---|---|
Formule moléculaire |
C18H28Cl2O2 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene |
InChI |
InChI=1S/C18H28Cl2O2/c1-5-13(3)11-21-17-7-16(10-20)18(8-15(17)9-19)22-12-14(4)6-2/h7-8,13-14H,5-6,9-12H2,1-4H3/t13-,14-/m0/s1 |
Clé InChI |
AIRVXTVDHHXYFC-KBPBESRZSA-N |
SMILES isomérique |
CC[C@H](C)COC1=CC(=C(C=C1CCl)OC[C@@H](C)CC)CCl |
SMILES canonique |
CCC(C)COC1=CC(=C(C=C1CCl)OCC(C)CC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
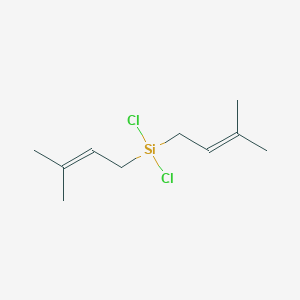
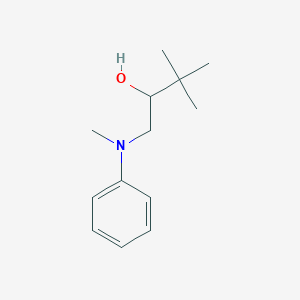
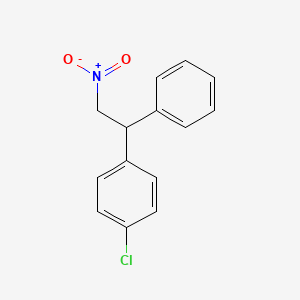
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
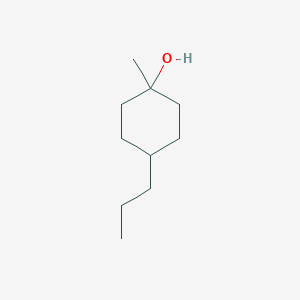
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
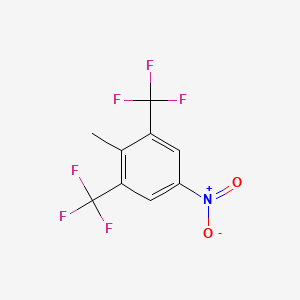
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)


![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
